molecular formula C11H11NO2 B219942 Ecklonialactone B CAS No. 121923-96-4

Ecklonialactone B

Cat. No.: B219942
CAS No.: 121923-96-4
M. Wt: 292.4 g/mol
InChI Key: LGEIXYGSQMJMKE-HWGOPVAASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ecklonialactone B is a natural product found in Egregia menziesii with data available.

Scientific Research Applications

Introduction to Ecklonialactone B

This compound is a naturally occurring compound primarily derived from brown algae, specifically from the genera Ecklonia and Egregia. This compound belongs to a class of substances known as oxylipins, which are synthesized through the lipoxygenase-mediated oxidation of polyunsaturated fatty acids. Research into this compound has revealed various potential applications in fields such as medicine, agriculture, and biochemistry.

Antiviral Properties

This compound has been studied for its antiviral properties, particularly in the context of influenza viruses. Research indicates that compounds derived from Ecklonia cava, which includes this compound, exhibit significant activity against viral strains such as H1N1 and H9N2. In a study utilizing high-performance liquid chromatography (HPLC) for dereplication, specific phlorotannins were isolated that demonstrated strong antiviral effects, suggesting that this compound could be a candidate for further antiviral drug development .

Antioxidant Effects

The antioxidant properties of this compound are noteworthy. Phlorotannins extracted from Ecklonia species have shown the ability to scavenge free radicals and reduce oxidative stress. This is particularly relevant in the context of chronic diseases where oxidative damage plays a critical role. The antioxidant activity of these compounds may offer protective benefits against conditions such as cancer and neurodegenerative diseases .

Anti-inflammatory Activity

Studies have indicated that this compound may possess anti-inflammatory effects. The modulation of inflammatory pathways by oxylipins suggests potential therapeutic applications in managing inflammatory diseases. Further research is needed to elucidate the specific mechanisms through which this compound exerts these effects .

Agricultural Applications

In agriculture, this compound and related compounds have been investigated for their potential as natural pesticides or growth enhancers. Their ability to influence plant growth and resistance to pathogens could provide an eco-friendly alternative to synthetic agrochemicals. This aligns with the growing demand for sustainable agricultural practices .

Total Synthesis

The total synthesis of this compound has been achieved through various chemical strategies, demonstrating its structural complexity and potential for synthetic modification. Recent studies have detailed methodologies for synthesizing not only this compound but also its analogs, which may enhance its bioactivity or alter its pharmacokinetic properties .

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, phlorotannins isolated from Ecklonia cava were tested against H1N1 and H9N2 viruses. The study demonstrated that specific fractions containing this compound exhibited an EC50 value of 13.48 ± 1.93 μM against H1N1, indicating strong antiviral potential .

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of various extracts from Ecklonia species, including those containing this compound. The results showed significant radical scavenging activity, supporting its role as a natural antioxidant agent suitable for dietary supplements .

Properties

CAS No.

121923-96-4

Molecular Formula

C11H11NO2

Molecular Weight

292.4 g/mol

IUPAC Name

(12E,17S)-2-ethyl-3,16-dioxatricyclo[12.4.0.015,17]octadec-12-en-4-one

InChI

InChI=1S/C18H28O3/c1-2-15-14-12-16-18(21-16)13(14)10-8-6-4-3-5-7-9-11-17(19)20-15/h8,10,13-16,18H,2-7,9,11-12H2,1H3/b10-8+/t13?,14?,15?,16-,18?/m0/s1

InChI Key

LGEIXYGSQMJMKE-HWGOPVAASA-N

SMILES

CCC1C2CC3C(C2C=CCCCCCCCC(=O)O1)O3

Isomeric SMILES

CCC1C2C[C@H]3C(C2/C=C/CCCCCCCC(=O)O1)O3

Canonical SMILES

CCC1C2CC3C(C2C=CCCCCCCCC(=O)O1)O3

Synonyms

ecklonialactone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol
Ecklonialactone B
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol
Ecklonialactone B
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol
Ecklonialactone B
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol
Ecklonialactone B
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol
Ecklonialactone B
1-(Bicyclo[2.2.1]heptan-2-yl)-2-methylpropan-2-ol
Ecklonialactone B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.